3-Cyclohexylpropanenitrile

Description

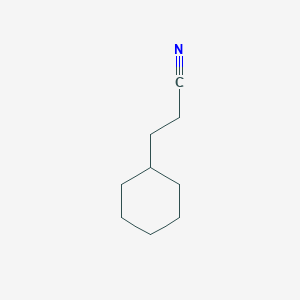

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCILIYDUNACSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444248 | |

| Record name | 3-cyclohexylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41010-09-7 | |

| Record name | 3-cyclohexylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 3-(2-Oxocyclohexyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3-(2-oxocyclohexyl)propanenitrile, a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. Often colloquially, and somewhat imprecisely, referred to as 3-cyclohexylpropanenitrile, this guide clarifies its distinct structure, characterized by a cyclohexane ring bearing both a keto group and a propanenitrile substituent at adjacent positions. Through a detailed examination of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document elucidates the key structural features and provides insights into its chemical behavior. Furthermore, a robust synthetic protocol and potential applications are discussed, offering a critical resource for researchers engaged in the design and development of novel chemical entities.

Introduction: Defining the Molecule of Interest

In the landscape of organic synthesis, precision in molecular architecture is paramount. The subject of this guide, 3-(2-oxocyclohexyl)propanenitrile (CAS No. 4594-78-9), is a prime example of a molecule whose functionality is intrinsically linked to its specific isomeric form.[1] While the name "this compound" might imply a simple alkyl nitrile, the presence of a carbonyl group at the 2-position of the cyclohexane ring dramatically influences its reactivity and potential applications. This keto-nitrile functionality serves as a valuable synthon for the construction of more complex molecular scaffolds, particularly in the realm of heterocyclic chemistry and drug discovery. The strategic placement of an electrophilic carbonyl center and a nucleophilic nitrile group, which can also be hydrolyzed to a carboxylic acid or reduced to an amine, offers a rich chemical playground for synthetic chemists.

This guide will proceed with a foundational analysis of the molecular structure, followed by an in-depth interpretation of its spectral data. A detailed, field-proven synthetic methodology is then presented, accompanied by a discussion of its practical applications, providing a holistic understanding of this important chemical entity.

Molecular Structure Elucidation: A Spectroscopic Approach

The definitive structure of 3-(2-oxocyclohexyl)propanenitrile is best understood through the lens of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A proton NMR spectrum of 3-(2-oxocyclohexyl)propanenitrile would be expected to exhibit a series of complex multiplets in the aliphatic region, corresponding to the protons of the cyclohexane ring and the ethyl chain of the propanenitrile group. The protons alpha to the carbonyl group and the nitrile group would be deshielded and appear at a lower field. The integration of these signals would confirm the presence of the correct number of protons in each distinct chemical environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a clear fingerprint of the carbon skeleton. Key expected signals include a downfield resonance for the carbonyl carbon (typically in the 200-220 ppm range), a signal for the nitrile carbon (around 115-125 ppm), and a series of peaks in the aliphatic region corresponding to the carbons of the cyclohexane ring and the ethyl linker. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would further aid in distinguishing between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within a molecule. For 3-(2-oxocyclohexyl)propanenitrile, two characteristic absorption bands are of primary importance:

| Functional Group | Characteristic Absorption (cm⁻¹) | Significance |

| C=O (Ketone) | ~1715 cm⁻¹ | Confirms the presence of the carbonyl group. |

| C≡N (Nitrile) | ~2250 cm⁻¹ | Confirms the presence of the nitrile group. |

The presence of these two distinct and strong absorption bands provides unequivocal evidence for the keto-nitrile structure. The spectrum would also show C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring and the propyl chain, typically in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(2-oxocyclohexyl)propanenitrile, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (C₉H₁₃NO, approximately 151.21 g/mol ).[1] The fragmentation pattern would likely involve characteristic losses, such as the loss of the cyanoethyl side chain, providing further corroboration of the proposed structure.

Synthesis of 3-(2-Oxocyclohexyl)propanenitrile: A Validated Protocol

A common and reliable method for the synthesis of 3-(2-oxocyclohexyl)propanenitrile is the Michael addition of acrylonitrile to cyclohexanone. This reaction is typically catalyzed by a base.

Reaction Principle

The reaction proceeds via the formation of an enolate from cyclohexanone in the presence of a base. This enolate then acts as a nucleophile, attacking the β-carbon of acrylonitrile (an α,β-unsaturated nitrile) in a conjugate addition reaction. Subsequent protonation yields the final product.

Experimental Protocol

Materials:

-

Cyclohexanone

-

Acrylonitrile

-

Sodium ethoxide (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).

-

Addition of Reactants: Cyclohexanone is added to the basic solution. The mixture is stirred, and then acrylonitrile is added dropwise from the dropping funnel.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is cooled and neutralized with dilute hydrochloric acid.

-

Extraction: The product is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Caption: Synthetic workflow for 3-(2-Oxocyclohexyl)propanenitrile.

Applications in Research and Development

The unique bifunctional nature of 3-(2-oxocyclohexyl)propanenitrile makes it a valuable intermediate in organic synthesis.

Precursor for Heterocyclic Compounds

The keto and nitrile functionalities can be manipulated to construct a variety of heterocyclic systems. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, which can then undergo intramolecular condensation with the ketone to form lactones. Reductive amination of the ketone followed by intramolecular cyclization with the nitrile group can lead to the formation of nitrogen-containing heterocycles.

Building Block in Medicinal Chemistry

The cyclohexanone core is a common scaffold in many biologically active molecules. The propanenitrile side chain provides a handle for further functionalization, allowing for the synthesis of a library of compounds for screening in drug discovery programs. The ability to convert the nitrile to an amine or a carboxylic acid further expands the diversity of accessible derivatives.

Sources

3-Cyclohexylpropanenitrile safety and handling

An In-depth Technical Guide to the Safe Handling of 3-Cyclohexylpropanenitrile

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound. It is intended for researchers, scientists, and professionals in drug development and other advanced chemical synthesis fields. The guide synthesizes available safety data from analogous compounds and the established toxicological profiles of its core functional groups—the aliphatic nitrile and the cyclohexane moiety. A central pillar of this guide is the principle of risk mitigation through informed causality; we will not only outline procedures but also explain the scientific rationale underpinning them.

Disclaimer: Specific safety and toxicological data for this compound (CAS Number: 5493-53-8) is not extensively published. The hazard classifications and toxicological assessments presented herein are extrapolated from the closely related analogue, 3-Cyclohexyl-3-oxopropanenitrile (CAS Number: 62455-70-3), and the general chemical class of aliphatic nitriles. This approach provides a robust safety framework, but users must exercise caution and apply sound laboratory judgment.

Compound Profile and Hazard Identification

This compound is an organic compound featuring a saturated cyclohexane ring attached to a propyl nitrile chain. This structure informs its primary hazards, which are a composite of the risks associated with the cyclohexane group (flammability, irritation) and the aliphatic nitrile group (toxicity via multiple routes of exposure).

Physicochemical Properties (Predicted)

| Property | Value | Source/Rationale |

| Molecular Formula | C₉H₁₅N | - |

| Molecular Weight | 137.23 g/mol | - |

| Appearance | Colorless to pale yellow liquid (Predicted) | Based on similar aliphatic nitriles. |

| Boiling Point | ~220-230 °C (Predicted) | Extrapolated from analogous compounds like 3-Cyclohexyl-1-propanol[1]. |

| Flash Point | Combustible (Predicted) | Cyclohexane derivatives are typically combustible liquids[2][3]. |

| Solubility | Low water solubility | Typical for non-polar cyclohexane derivatives[1]. |

GHS Hazard Classification (Based on Analogue: 3-Cyclohexyl-3-oxopropanenitrile)

The Globally Harmonized System (GHS) classification for the analogous compound 3-Cyclohexyl-3-oxopropanenitrile provides the most direct insight into the potential hazards of this compound.[4]

-

Pictograms:

-

Health Hazard

-

Exclamation Mark

-

-

Signal Word: Warning

-

Hazard Statements:

Toxicological Assessment: The Causality of Risk

The primary toxicological concern with aliphatic nitriles is their potential to be metabolized in vivo to release cyanide ions.[5][6] This metabolic pathway is the root cause of their systemic toxicity. The cyanide ion inhibits cytochrome c oxidase, a critical enzyme in cellular respiration, effectively halting aerobic metabolism.

-

Mechanism of Toxicity: The toxicity of this compound is therefore presumed to be linked to the metabolic release of cyanide. This process makes all routes of exposure—ingestion, inhalation, and dermal absorption—potentially hazardous.[5][6]

-

Target Organs: The central nervous system, cardiovascular system, and respiratory system are primary targets for cyanide toxicity.

-

Cyclohexane Moiety: The cyclohexane group contributes to the compound's irritant properties and potential for defatting of the skin upon prolonged contact.[7]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is mandatory. This begins with engineering controls, supplemented by administrative procedures and, as the final barrier, appropriate Personal Protective Equipment (PPE).

Engineering Controls

The primary engineering control is to handle this compound within a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains vapors and prevents inhalation, which is a primary route of exposure. All manipulations, including weighing, transferring, and reaction quenching, must occur within this controlled environment. The facility must also be equipped with easily accessible safety showers and eyewash stations.[9][10]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards. The following workflow diagram illustrates the decision-making process for PPE selection when handling this compound.

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for mitigating the risks associated with this compound.

General Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals.

-

PPE Donning: Don all required PPE as outlined in the workflow above. Nitrile gloves are recommended, but it is crucial to check breakthrough times for the specific glove model being used.

-

Dispensing: Use a syringe or pipette for liquid transfers to minimize the risk of splashes. Grounding equipment may be necessary for large-scale transfers to prevent static discharge.[3][11]

-

Work Practice: Avoid direct contact with skin and eyes.[8] Do not eat, drink, or smoke in the laboratory area.[12]

-

Post-Handling: Thoroughly wash hands and forearms with soap and water after handling is complete and before leaving the laboratory.[8][11]

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.[3][9]

-

Location: Store in a cool, dry, well-ventilated area designated for toxic and combustible chemicals.[3]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. The nitrile group can be hydrolyzed under acidic or basic conditions, and the cyclohexane moiety can be attacked by strong oxidizers.

-

Ignition Sources: Store away from heat, sparks, and open flames.[10]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work with the compound.

First Aid Measures

| Exposure Route | First Aid Protocol | Causality/Rationale |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8] | To remove the individual from the source of toxic vapors and restore oxygenation. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[7] | To dilute and remove the chemical from the skin surface, minimizing irritation and absorption. |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] | To dilute and flush out the irritant, preventing serious damage to the cornea and other eye tissues. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and alert, give 1-2 glasses of water to drink. Seek immediate medical attention and provide the SDS or compound information to the medical team.[8][9] | Vomiting may cause aspiration of the chemical into the lungs. The primary goal is immediate professional medical intervention due to systemic toxicity. |

Accidental Release (Spill) Response

The following decision tree outlines the appropriate response to a spill.

Caption: Decision tree for responding to a this compound spill.

Waste Disposal

All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.[8]

-

Collect waste in a designated, sealed, and properly labeled hazardous waste container.

-

Do not dispose of it down the drain or in general trash.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

References

-

Angene Chemical. (2025, October 19). Safety Data Sheet: 2-Cyclohexyl-2-methylpropanenitrile. Available at: [Link]

-

PubChem. (n.d.). 3-Cyclohexyl-3-oxopropanenitrile. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. In ncbi.nlm.nih.gov. Retrieved January 23, 2026, from [Link]

-

Carl ROTH. (2018, May 3). Safety Data Sheet: Cyclohexane. Available at: [Link]

-

PubChem. (n.d.). 3-(Methylnitrosoamino)propanenitrile. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Cyclohexane. Retrieved January 23, 2026, from [Link]

-

Covestro Solution Center. (n.d.). Aliphatic Isocyanate Monomers - Health and Safety Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

- Sullivan, G., et al. (2022). RIFM fragrance ingredient safety assessment, 1-(3,3-dimethylcyclohexyl)ethan-1-one, CAS Registry Number 25304-14-7. Food and Chemical Toxicology, 167.

-

New Jersey Department of Health. (n.d.). Cyclohexane - Hazardous Substance Fact Sheet. Retrieved January 23, 2026, from [Link]

-

SBLCore. (2025, April 8). Cyclohexane - SAFETY DATA SHEET. Available at: [Link]

-

National Institute for Occupational Safety and Health. (n.d.). NITRILES. CDC Stacks. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Oxocyclohexanepropiononitrile. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

- Api, A.M., et al. (2018). RIFM fragrance ingredient safety assessment, tricyclodecenyl propionate, CAS Registry Number 17511-60-3. Food and Chemical Toxicology, 120.

-

Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved January 23, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). 3-(2-oxocyclohexyl)propanenitrile. Retrieved January 23, 2026, from [Link]

-

UNECE. (n.d.). ANNEX 3 CODIFICATION OF HAZARD STATEMENTS.... Retrieved January 23, 2026, from [Link]

-

Tedia. (2017, December 4). SAFETY DATA SHEET: Propionitrile. Available at: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. carlroth.com [carlroth.com]

- 3. chemos.de [chemos.de]

- 4. 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 7. nj.gov [nj.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. fishersci.com [fishersci.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. airgas.com [airgas.com]

An In-depth Technical Guide to 3-Cyclohexylpropanenitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3-Cyclohexylpropanenitrile, a molecule of interest in organic synthesis and potential pharmaceutical development. Due to the limited availability of experimental data in public databases, this document integrates established synthetic methodologies with predictive analyses of its physicochemical and spectroscopic properties. This approach offers a robust framework for researchers initiating work with this compound.

Molecular Structure and Identification

This compound possesses a simple yet versatile structure, combining a saturated carbocyclic ring with a reactive nitrile functional group.

-

Molecular Formula: C₉H₁₅N

-

Molecular Weight: 137.22 g/mol

-

Synonyms: 3-Cyclohexylpropionitrile

-

CAS Number: While a definitive CAS number is not consistently reported in major chemical databases, related structures are often indexed. Researchers should exercise caution and verify the identity of any sourced material.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound has been reported in chemical literature, providing a reliable pathway for its preparation. The following protocol is based on established radical-based reductions of activated precursors.

Experimental Protocol: Radical-Mediated Reduction

This synthesis involves the reduction of a corresponding unsaturated nitrile or a derivative containing a suitable leaving group. A common and effective method utilizes a radical initiator and a reducing agent.

Materials:

-

Precursor (e.g., 3-Cyclohexyl-acrylonitrile or a related compound with a leaving group at the 3-position)

-

Tris(trimethylsilyl)silane (TTMSS) as a radical-based reducing agent

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous toluene (or other suitable solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the precursor in anhydrous toluene under an inert atmosphere.

-

Addition of Reagents: To this solution, add Tris(trimethylsilyl)silane (TTMSS) and a catalytic amount of AIBN.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Methodological & Application

Application Notes & Protocols: 3-Cyclohexylpropanenitrile in Pharmaceutical Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-cyclohexylpropanenitrile as a pivotal pharmaceutical intermediate. It moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, validated experimental protocols, and robust analytical methods. The guide focuses on the synthesis of key downstream intermediates, such as 3-cyclohexylpropylamine, and its notable application in the pathway to anticonvulsant drugs like Gabapentin. Included are detailed, step-by-step protocols, safety and handling guidelines, and illustrative diagrams to ensure both scientific rigor and practical applicability in a research and development setting.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 4552-53-2) is a versatile bifunctional molecule that has garnered significant attention in the pharmaceutical industry. Its structure, featuring a bulky, lipophilic cyclohexyl group and a reactive nitrile moiety, makes it an ideal starting material or intermediate for a range of active pharmaceutical ingredients (APIs). The nitrile group can be readily transformed into a primary amine, a carboxylic acid, or other functional groups, providing a gateway to diverse molecular scaffolds.

This guide will elucidate the primary applications of this intermediate, with a specific focus on its conversion to 3-cyclohexylpropylamine, a critical precursor in various synthetic routes. The protocols herein are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure the integrity of the experimental outcome.

Physicochemical & Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N | [1] |

| Molecular Weight | 137.225 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | - |

| Boiling Point | Approx. 223 °C / 433.4 °F @ 760 mmHg | [2] |

| Density | ~0.91 g/cm³ | - |

| CAS Number | 4552-53-2 | [3] |

Note: Physical properties can vary slightly based on purity and measurement conditions.

Core Synthetic Application: Pathway to Gabapentin Precursors

One of the most prominent applications of this compound is in the synthesis of anticonvulsant drugs, notably Gabapentin. While multiple synthetic routes to Gabapentin exist, many converge on the formation of key intermediates derived from the cyclohexyl framework. This compound serves as a precursor to 3-cyclohexylpropylamine, which is structurally related to the core of Gabapentin. The overall transformation highlights the strategic importance of the nitrile-to-amine reduction.

Detailed Experimental Protocols

The following protocols are presented with detailed steps and rationale to ensure reproducibility and understanding.

Protocol 1: Synthesis of this compound

Principle: This protocol describes a robust method for synthesizing the title compound via a Grignard reaction between cyclohexylmagnesium bromide and acrylonitrile. The Grignard reagent acts as a nucleophile, attacking the β-carbon of acrylonitrile in a Michael-type addition.

Materials & Reagents:

| Reagent | CAS No. | M.W. | Quantity | Moles | Notes |

|---|---|---|---|---|---|

| Magnesium Turnings | 7439-95-4 | 24.31 | 1.2 eq | - | Activated |

| Cyclohexyl Bromide | 108-85-0 | 163.07 | 1.0 eq | - | Anhydrous |

| Acrylonitrile | 107-13-1 | 53.06 | 1.1 eq | - | Stabilizer-free |

| Anhydrous THF | 109-99-9 | 72.11 | - | - | Distilled from Na/benzophenone |

| Iodine | 7553-56-2 | 253.81 | 1 crystal | - | Initiator |

Procedure:

-

Grignard Reagent Preparation:

-

Assemble a three-necked, flame-dried flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.[4]

-

Add magnesium turnings and a single crystal of iodine to the flask.

-

Add a small portion (~10%) of cyclohexyl bromide dissolved in anhydrous THF to the dropping funnel and add it to the magnesium.

-

Scientist's Note: The iodine crystal acts as an initiator by etching the passivating magnesium oxide layer on the turnings, exposing fresh magnesium to react. The reaction is exothermic; initiation is confirmed by a gentle reflux and the disappearance of the iodine color.

-

Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir and heat under reflux for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Michael Addition:

-

Cool the Grignard solution to 0-5 °C in an ice bath.

-

Add a solution of acrylonitrile in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Scientist's Note: This reaction is highly exothermic. Slow, controlled addition is critical to prevent polymerization of acrylonitrile and unwanted side reactions.

-

After addition, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Scientist's Note: The NH₄Cl solution is a mild acid that protonates the intermediate magnesium salt and hydrolyzes any unreacted Grignard reagent without causing vigorous reactions that could occur with strong acids.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a clear liquid.

-

Protocol 2: Reduction of this compound to 3-Cyclohexylpropylamine

Principle: The nitrile group is reduced to a primary amine (3-cyclohexylpropylamine, CAS 4361-44-8) using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[5][6] This transformation is a cornerstone of amine synthesis from nitriles.

Materials & Reagents:

| Reagent | CAS No. | M.W. | Quantity | Moles | Notes |

|---|---|---|---|---|---|

| This compound | 4552-53-2 | 137.22 | 1.0 eq | - | Purified |

| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 1.5 eq | - | Handle with extreme care |

| Anhydrous THF | 109-99-9 | 72.11 | - | - | Distilled from Na/benzophenone |

Procedure:

-

Reaction Setup:

-

Under a nitrogen atmosphere, equip a flame-dried, three-necked flask with a mechanical stirrer, reflux condenser, and a powder addition funnel.

-

Add LiAlH₄ to the flask as a solution or slurry in anhydrous THF.

-

Scientist's Note: LiAlH₄ is a pyrophoric solid that reacts violently with water and protic solvents. It must be handled under an inert atmosphere with no exposure to moisture.[5]

-

Cool the LiAlH₄ suspension to 0 °C in an ice bath.

-

-

Reduction:

-

Dissolve this compound in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that keeps the internal temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours.[5] The reaction is typically complete when the starting nitrile is no longer detectable by GC-MS.

-

-

Work-up (Fieser Method):

-

Cool the reaction mixture to 0 °C.

-

Quench the reaction with extreme caution by the sequential, dropwise addition of:

-

'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

-

'X' mL of 15% aqueous NaOH solution.

-

'3X' mL of water.

-

-

Scientist's Note: This specific work-up procedure (the Fieser method) is designed to carefully decompose the excess LiAlH₄ and the aluminum complexes, resulting in a granular, easily filterable precipitate of aluminum salts.

-

Stir the resulting white suspension vigorously for 30 minutes until it becomes a granular solid.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield the crude 3-cyclohexylpropylamine.

-

Further purification can be achieved by vacuum distillation.

-

Analytical Quality Control

Ensuring the purity and identity of intermediates is critical in pharmaceutical synthesis.[7] Impurities can lead to unwanted side products and impact the safety and efficacy of the final API.[7]

| Technique | Purpose | Expected Observations for this compound |

| GC-MS | Purity assessment and identification of volatile impurities. | A major peak corresponding to the molecular weight of 137.22 g/mol . |

| FTIR | Functional group analysis. | A sharp, characteristic peak for the nitrile (C≡N) stretch around 2245 cm⁻¹. |

| ¹H NMR | Structural elucidation and purity. | Complex multiplets for the cyclohexyl protons (~0.8-1.8 ppm), and distinct triplets for the two methylene groups of the propyl chain (~1.6 and 2.3 ppm). |

| ¹³C NMR | Carbon skeleton confirmation. | A peak for the nitrile carbon around 120 ppm, along with signals for the cyclohexyl and propyl carbons. |

Analytical methods like HPLC, GC, and NMR are standard for purity assessment.[7][]

Safety and Handling

Proper handling of all chemicals is paramount. Researchers must consult the full Safety Data Sheet (SDS) before commencing any work.

-

This compound: Handle in a well-ventilated chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Cyclohexyl Bromide: Combustible liquid.[9] May cause skin, eye, and respiratory tract irritation.[9] Keep away from heat, sparks, and open flames.[9]

-

Acrylonitrile: Highly flammable and toxic. It is a known carcinogen. All manipulations must be performed in a certified chemical fume hood.

-

Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water. Pyrophoric. Handle only under an inert atmosphere (Nitrogen or Argon).[5] Ensure no water or protic solvents are nearby.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. All waste should be disposed of according to institutional and local regulations.

References

-

PubChem Compound Summary for CID 96223, 2-Oxocyclohexanepropiononitrile. National Center for Biotechnology Information. [Link]

-

Safety Data Sheet for 2-Cyclohexyl-2-methylpropanenitrile. Angene Chemical. [Link]

-

This compound - C9H15N, synthesis, structure, density, melting point, boiling point. Mol-Instincts. [Link]

-

Cyclohexylidenecyclohexane. Organic Syntheses Procedure. [Link]

-

Material Safety Data Sheet - Cyclohexyl bromide, 99%. Cole-Parmer. [Link]

-

PubChem Compound Summary for CID 12666390, 3-Cyclohexylpropylamine. National Center for Biotechnology Information. [Link]

- Process for the preparation of gabapentin.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. fishersci.com [fishersci.com]

- 3. cdnsm5-hosted.civiclive.com [cdnsm5-hosted.civiclive.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Buy 3-Cyclohexylpropan-1-amine | 4361-44-8 [smolecule.com]

- 6. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. angenechemical.com [angenechemical.com]

Application Note: Synthesis of Cyclohexyl Ketones via Grignard Reaction with 3-Cyclohexylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cyclohexyl ketones through the reaction of 3-cyclohexylpropanenitrile with Grignard reagents. This reaction is a cornerstone of synthetic organic chemistry, offering a reliable method for the formation of carbon-carbon bonds and the generation of ketones, which are pivotal intermediates in the development of novel therapeutics. This document delves into the underlying reaction mechanism, provides detailed experimental protocols, and discusses critical parameters and potential challenges. The application of this synthetic route in drug discovery is also highlighted, underscoring the significance of cyclohexyl ketones as valuable structural motifs.

Introduction: The Strategic Importance of Cyclohexyl Ketones

The cyclohexyl moiety is a prevalent structural feature in numerous approved pharmaceutical agents.[1] Its three-dimensional character can offer enhanced target-protein interactions compared to flat aromatic rings, potentially leading to improved binding affinity and selectivity.[1] Furthermore, the cyclohexyl group can act as a bioisostere for other groups, such as t-butyl or phenyl, providing a means to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] The synthesis of molecules containing a cyclohexyl ketone is therefore of significant interest to medicinal chemists.

The reaction of nitriles with Grignard reagents presents a powerful and versatile method for the preparation of ketones.[2][3] This approach is particularly advantageous as it allows for the direct installation of a variety of alkyl, aryl, or vinyl groups onto the carbon atom of the nitrile, leading to a diverse array of ketone products.[4] This application note will specifically focus on the reaction of this compound with various Grignard reagents, a process that yields valuable 1-cyclohexyl-4-substituted-butan-2-ones. These products can serve as key building blocks in the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory drugs and analgesics.[5]

Reaction Mechanism: A Stepwise Elucidation

The reaction of this compound with a Grignard reagent (R-MgX) proceeds in a two-step sequence: nucleophilic addition followed by hydrolysis of the intermediate imine.[6]

Step 1: Nucleophilic Addition to the Nitrile

The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon atom of the nitrile group.[7] This addition breaks the pi bond of the nitrile, forming a new carbon-carbon bond and resulting in the formation of a magnesium salt of an imine (an imine anion).[2][4] A key feature of this reaction is that the Grignard reagent adds only once to the nitrile.[2][3] The negatively charged nitrogen of the imine intermediate prevents a second addition by the nucleophilic Grignard reagent.[3][7]

Step 2: Hydrolysis of the Imine Intermediate

The reaction mixture is then treated with an aqueous acid solution in a process called hydrolysis.[6][8] The imine intermediate is protonated by the acid to form an iminium ion, which is then attacked by water.[9][10] A series of proton transfers and the subsequent elimination of ammonia lead to the formation of the final ketone product.[6][9]

Below is a diagram illustrating the general mechanism:

Caption: General workflow of the Grignard reaction with a nitrile.

Experimental Protocol: Synthesis of 1-Cyclohexyl-3-pentanone

This protocol details the synthesis of 1-cyclohexyl-3-pentanone from this compound and ethylmagnesium bromide.

Materials:

-

This compound

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

3 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel.

Instrumentation:

-

Rotary evaporator

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Infrared (IR) spectrometer

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

Part A: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

-

Glassware Preparation: All glassware must be scrupulously dried in an oven overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[11][12]

-

Reaction Setup: Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The system should be fitted with drying tubes or maintained under an inert atmosphere.

-

Initiation: Add a small crystal of iodine to the magnesium turnings. The iodine helps to activate the magnesium surface.

-

Addition of Alkyl Halide: Dissolve ethyl bromide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Grignard Formation: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with this compound

-

Nitrile Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Reaction: Cool the Grignard reagent solution in an ice bath. Add the nitrile solution dropwise with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

Part C: Workup and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the imine magnesium salt. Alternatively, pour the reaction mixture over a mixture of crushed ice and 3 M HCl.[11]

-

Hydrolysis: Stir the mixture until the magnesium salts have dissolved. The hydrolysis of the imine to the ketone is facilitated by the acidic conditions.[8][13]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and GC-MS.

Caption: Step-by-step experimental workflow for the synthesis of cyclohexyl ketones.

Key Reaction Parameters and Troubleshooting

The success of the Grignard reaction is highly dependent on careful control of the experimental conditions.

| Parameter | Recommendation | Rationale & Potential Issues |

| Solvent | Anhydrous diethyl ether or THF | Grignard reagents react with protic solvents like water and alcohols, which will quench the reagent.[12][14] |

| Temperature | Maintain low temperature during addition | The reaction is exothermic. Uncontrolled temperature can lead to side reactions, such as Wurtz coupling of the alkyl halide. |

| Reagent Purity | Use pure magnesium and alkyl halides | Impurities can inhibit the formation of the Grignard reagent. |

| Atmosphere | Inert atmosphere (N₂ or Ar) | Prevents reaction of the Grignard reagent with atmospheric oxygen and moisture. |

| Rate of Addition | Slow, dropwise addition | Ensures temperature control and minimizes side reactions. Adding the Grignard reagent to the nitrile can sometimes improve yields by minimizing deprotonation at the alpha-carbon of the nitrile.[15] |

| Hydrolysis | Acidic workup (e.g., HCl, H₂SO₄) | Ensures complete hydrolysis of the imine intermediate to the ketone.[8][9] |

Troubleshooting Common Issues:

-

Failure to initiate the Grignard reaction: This is often due to wet glassware or impure magnesium. Activating the magnesium with a crystal of iodine, a small amount of 1,2-dibromoethane, or by crushing the turnings can help initiate the reaction.

-

Low yield of ketone: This can be caused by incomplete reaction, side reactions, or inefficient hydrolysis. Ensure anhydrous conditions are maintained throughout the reaction and that the hydrolysis step is carried out effectively.

-

Formation of a tertiary alcohol: If the starting material contains an ester impurity, the Grignard reagent will add twice to form a tertiary alcohol.[16]

-

Recovery of starting nitrile: This indicates that the Grignard reagent did not form or was quenched before it could react.

Applications in Drug Development

The synthesis of cyclohexyl ketones is a valuable tool in drug discovery and development. These ketones can be further elaborated into a wide range of molecular scaffolds. For example, they can undergo reductive amination to form chiral amines, be used in aldol condensations to build larger carbon skeletons, or be converted to various heterocyclic systems.

The structural and conformational properties of the cyclohexyl group can be exploited to optimize the interaction of a drug molecule with its biological target.[1] The non-planar nature of the cyclohexane ring allows for substituents to be placed in specific spatial orientations (axial or equatorial), which can be critical for achieving high binding affinity and selectivity.

Cyclohexanone derivatives are precursors to a variety of pharmaceuticals, including antihistamines and other therapeutic agents.[5][17] The ability to synthetically access a diverse range of substituted cyclohexyl ketones via the Grignard reaction with nitriles provides medicinal chemists with a powerful platform for the design and synthesis of new drug candidates. The convergent nature of this synthesis allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[18]

Conclusion

The reaction of this compound with Grignard reagents is a robust and versatile method for the synthesis of valuable cyclohexyl ketones. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are essential for achieving high yields and purity. The resulting cyclohexyl ketones are important intermediates in the synthesis of complex molecules and play a significant role in the development of new therapeutic agents. This application note provides a solid foundation for researchers and scientists to successfully employ this important transformation in their synthetic endeavors.

References

-

Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]

-

Leah4sci. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube. Retrieved from [Link]

-

García-Viñuales, S., et al. (2023). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. RSC Advances, 13(48), 33694-33702. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Vertec BioSolvents. (2022, May 2). What is Cyclohexanone Used For?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. ACS Catalysis, 12(15), 9234-9240. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Chemical Market Analytics. (n.d.). Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate. Retrieved from [Link]

-

Quora. (2018, May 10). What is the reaction of Grignard reagent with nitriles?. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]

- Google Patents. (n.d.). US3703555A - Hydrolysis of imines and resultant products.

-

The Organic Chemistry Tutor. (2018, April 24). Reaction of nitriles with Grignard reagents [Video]. YouTube. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nbinno.com [nbinno.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. US3703555A - Hydrolysis of imines and resultant products - Google Patents [patents.google.com]

- 14. quora.com [quora.com]

- 15. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]

- 18. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolysis of 3-Cyclohexylpropanenitrile to carboxylic acid

An In-Depth Guide to the Synthesis of 3-Cyclohexylpropanoic Acid via Hydrolysis of 3-Cyclohexylpropanenitrile

This comprehensive guide provides detailed application notes and protocols for the hydrolysis of this compound to 3-cyclohexylpropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, offers step-by-step experimental procedures for both acidic and basic conditions, and emphasizes the critical safety precautions required for these transformations.

3-Cyclohexylpropanoic acid is a valuable carboxylic acid featuring a cyclohexyl group attached to a propionic acid backbone. This structure imparts unique solubility and reactivity, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] One of the most direct and reliable methods for its preparation is the hydrolysis of the corresponding nitrile, this compound. This transformation can be effectively achieved under either acidic or basic conditions, with each method offering distinct advantages and considerations.

The conversion of a nitrile to a carboxylic acid is a two-stage process.[2][3] Initially, the nitrile undergoes hydrolysis to form an amide intermediate. This amide is then further hydrolyzed to yield the final carboxylic acid (under acidic conditions) or a carboxylate salt (under basic conditions).[2][3] While the reaction with water alone is impractically slow, the process is efficiently catalyzed by either acid or base.[3]

Acid-Catalyzed Hydrolysis Mechanism

In the presence of a strong acid (e.g., HCl, H₂SO₄), the nitrile nitrogen is first protonated.[4][5] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[4][5] A subsequent proton transfer and tautomerization yield the amide intermediate.[2] This amide is then subjected to standard acid-catalyzed hydrolysis to produce the carboxylic acid and an ammonium salt.[2][3]

Caption: Acid-Catalyzed Hydrolysis Mechanism.

Base-Catalyzed Hydrolysis Mechanism

Under basic conditions (e.g., NaOH, KOH), the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[2][4][6] This addition forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form an imidic acid.[2][4] This species tautomerizes to the more stable amide.[2][4] The amide then undergoes base-catalyzed hydrolysis, yielding a carboxylate salt and ammonia gas.[3] A final acidification step is required to protonate the carboxylate salt and isolate the free carboxylic acid.[3][7]

Caption: Base-Catalyzed Hydrolysis Mechanism.

Experimental Design and Protocols

The choice between acidic and basic hydrolysis often depends on the overall stability of the substrate molecule to the respective conditions. For this compound, both methods are viable. Below are detailed protocols for each approach.

General Experimental Workflow

The overall process for both methods follows a similar path: reaction setup, heating under reflux to drive the reaction to completion, workup to isolate the crude product, and final purification.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Note: A Robust GC-MS Method for the Analysis of 3-Cyclohexylpropanenitrile Reaction Mixtures

Abstract

This application note presents a comprehensive guide to the analysis of 3-cyclohexylpropanenitrile and its associated reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Consequently, a robust and reliable analytical method is crucial for reaction monitoring, impurity profiling, and quality control. This document provides a detailed, step-by-step protocol for sample preparation, GC-MS analysis, and data interpretation. It addresses the causality behind experimental choices, including the selection of the GC column and temperature programming, to ensure optimal separation of the target analyte from starting materials, solvents, and potential byproducts. Furthermore, this note discusses the expected electron ionization (EI) fragmentation patterns of this compound and common impurities, providing a framework for confident identification.

Introduction: The Analytical Imperative for this compound

This compound is a valuable building block in organic synthesis. Its production, often via a Michael addition or cyanoethylation reaction, can result in a complex mixture containing unreacted starting materials, catalysts, and various side-products.[1][2] Monitoring the progress of these reactions and ensuring the purity of the final product is paramount for process optimization and for meeting the stringent quality requirements of the pharmaceutical and chemical industries.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification.[4] This application note is designed to equip researchers, process chemists, and quality control analysts with the necessary protocols and theoretical understanding to implement a self-validating GC-MS method for this compound.

Foundational Principles: Why GC-MS?

The choice of GC-MS is predicated on its ability to resolve complex mixtures and provide structural information.[5]

-

Gas Chromatography (GC): This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. By carefully selecting the column and optimizing the temperature program, we can achieve baseline separation of this compound from structurally similar compounds.

-

Mass Spectrometry (MS): As separated components elute from the GC column, they are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pattern.[6]

The combination of these two techniques provides a two-dimensional analytical space (retention time and mass-to-charge ratio), significantly enhancing analytical confidence.[7]

Experimental Workflow: From Reaction Quench to Data Analysis

The entire analytical process can be visualized as a sequential workflow, designed to ensure reproducibility and accuracy.

Caption: Workflow for GC-MS analysis of this compound.

Protocol: Sample Preparation

This protocol is designed for a typical organic reaction mixture. Adjustments may be necessary based on the specific reaction solvent and reagents used.

-

Aliquot Sampling: Carefully withdraw a representative aliquot (e.g., 100 µL) from the actively stirring reaction mixture.

-

Quenching: Immediately transfer the aliquot into a vial containing 1 mL of deionized water or a dilute acid (e.g., 1M HCl) to stop the reaction. This step is crucial for obtaining a snapshot of the reaction at a specific time point.

-

Liquid-Liquid Extraction (LLE): Add 1 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane, to the quenched sample.[8] Cap the vial and vortex vigorously for 30 seconds to extract the organic components. Allow the layers to separate.

-

Isolation: Carefully transfer the upper organic layer to a new, clean vial. For improved recovery, a second extraction of the aqueous layer can be performed.

-

Drying: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the extracted organic layer to remove any residual water, which can be detrimental to the GC column.

-

Dilution: Serially dilute the dried organic extract to an appropriate concentration for GC-MS analysis (typically in the low ppm range). A 1:100 or 1:1000 dilution in ethyl acetate is a good starting point. The goal is to avoid saturating the detector while ensuring minor components are still visible.

-

Transfer: Transfer the final diluted sample to a 2 mL autosampler vial for analysis.

Protocol: GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point and are based on established methods for similar non-polar, medium-volatility compounds.[9] Optimization may be required depending on the specific instrument and column used.

| Parameter | Recommended Setting | Justification |

| Gas Chromatograph (GC) | ||

| Column | Agilent HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness | This is a robust, general-purpose non-polar column that provides excellent separation for a wide range of organic compounds, including alkyl nitriles.[6] |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min | Provides good chromatographic efficiency and is compatible with mass spectrometry. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample upon injection.[6] |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading when analyzing concentrated reaction mixtures. A lower split ratio or splitless injection can be used for trace analysis. |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Oven Program | Initial: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min | The initial hold allows for the elution of volatile solvents. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures that all high-boiling components are eluted from the column. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization energy for generating reproducible mass spectra and enabling library matching.[10] |

| Mass Range | m/z 40-400 | This range covers the molecular ion of the target analyte and its expected fragments, as well as potential byproducts, while avoiding interference from low-mass ions like air and water. |

| Ion Source Temp. | 230 °C | A standard source temperature that balances analyte stability and ionization efficiency. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |

Data Interpretation: Identifying the Components

The Target Analyte: this compound

-

Molecular Ion (M⁺·): The molecular ion should be observed at m/z 137. Its intensity may be moderate to low due to the aliphatic nature of the molecule, which promotes fragmentation.

-

Key Fragmentation Pathways:

-

Loss of the Cyclohexyl Ring: Cleavage of the bond between the propyl chain and the cyclohexyl ring is a highly probable fragmentation. This would result in the loss of a cyclohexyl radical (·C₆H₁₁) leading to a fragment at m/z 54 or the formation of the cyclohexyl cation at m/z 83 . The cyclohexyl cation (m/z 83) is often a prominent peak in the mass spectra of cyclohexyl-containing compounds.

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrile group is common for nitriles. This would result in the loss of an ethyl radical (·CH₂CH₃) from the side chain, leading to a fragment at m/z 108.

-

McLafferty Rearrangement: While less common for nitriles without a gamma-hydrogen on a carbonyl group, rearrangements can occur.

-

Ring Fragmentation: The cyclohexyl ring itself can undergo fragmentation, leading to a characteristic series of ions at m/z 69, 55, and 41, corresponding to the loss of ethylene and other small neutral molecules.[11]

-

Caption: Predicted major EI fragmentation pathways for this compound.

Potential Byproducts and Impurities

The identity of byproducts is highly dependent on the synthetic route. A common route is the base-catalyzed Michael addition of a cyclohexyl nucleophile to acrylonitrile.[1]

| Potential Compound | Likely Origin | Expected Key Ions (m/z) |

| Acrylonitrile | Unreacted starting material | 53 (M⁺·), 52, 26 |

| Dimer of Acrylonitrile | Self-reaction of starting material | 106 (M⁺·), 53 |

| Bis(cyanoethyl)cyclohexane | Double addition to a cyclohexyl precursor | 190 (M⁺·), 136, 83, 54 |

| Cyclohexanol/Cyclohexanone | Impurity in starting material or side reaction | 100/98 (M⁺·), 82/83, 57/55 |

| Reaction Solvent (e.g., THF) | Residual solvent | 72 (M⁺·), 42 |

Method Validation and Trustworthiness

To ensure the reliability of this analytical method, a self-validating system should be implemented:

-

Blank Analysis: Regularly inject the dilution solvent (e.g., ethyl acetate) to ensure no carryover or system contamination.

-

System Suitability: Before running samples, inject a standard mixture (if available) to verify column performance, peak shape, and detector sensitivity.

-

Retention Time Locking: For routine analysis, locking the retention time of this compound provides an extra layer of confidence in peak identification.

-

Spike and Recovery: To assess matrix effects from the reaction mixture, a known amount of a pure standard of this compound can be spiked into a sample and the recovery calculated.

Conclusion

This application note provides a robust and scientifically grounded framework for the GC-MS analysis of this compound reaction mixtures. By following the detailed protocols for sample preparation and instrument setup, and by understanding the principles of data interpretation outlined herein, researchers and analysts can achieve accurate and reliable monitoring of reaction progress and product purity. The proposed method is designed to be a starting point, and further optimization may be beneficial for specific reaction conditions or impurity profiles. The inherent separation power and specificity of GC-MS make it an indispensable tool in the development and production of chemicals derived from this compound.

References

-

MDPI. (2022). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Available at: [Link]

-

Royal Society of Chemistry. (2019). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Available at: [Link]

-

LECO Corporation. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Available at: [Link]

-

ResearchGate. (2008). In-Depth Headspage GC/MS Analysis of Alkyl Nitrites. Available at: [Link]

-

Agilent Technologies. (n.d.). Triple Quadrupole GC/MS Application Compendium. Available at: [Link]

-

United States Environmental Protection Agency. (1994). Method 8031: Acrylonitrile by Gas Chromatography. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexanecarbonitrile in the NIST WebBook. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Solutions for Electronics and Chemicals. Available at: [Link]

-

Asian Journal of Chemistry. (2011). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Available at: [Link]

-

Global Journals Inc. (US). (n.d.). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. Available at: [Link]

-

Agilent Technologies. (n.d.). GC & GC/MS Applications Overview. Available at: [Link]

-

NANOLAB. (n.d.). Determination of Acrylonitrile: Accurate Analysis Methods. Available at: [Link]

-

Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Available at: [Link]

-

Organic Syntheses. (n.d.). β-AMINOPROPIONITRILE AND bis-(β-CYANOETHYL)AMINE. Available at: [Link]

-

ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. Available at: [Link]

-

ResearchGate. (2007). Determination of acrylonitrile in materials in contact with foodstuffs. Available at: [Link]

-

Semantic Scholar. (1992). Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Available at: [Link]

-

Agilent Technologies. (2012). THE APPLICATION NOTEBOOK. Available at: [Link]

-

JoVE. (n.d.). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Available at: [Link]

-

Wikipedia. (n.d.). Cyanoethylation. Available at: [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Shimadzu Application Handbook Liquid Chromatography. Available at: [Link]

-

Organic Syntheses. (n.d.). CONJUGATE ADDITION OF A HIGHER ORDER CUPRATE: (E)-3-(1-OCTENYL)CYCLOPENTANONE. Available at: [Link]

-

Agilent Technologies. (n.d.). ACROLEIN, ACRYLONITRILE, - AND ACETONITRILE BY HS-GC - Demonstration of an HJ Method with an Agilent 7890 GC. Available at: [Link]

-

Agilent Technologies. (2022). Advances in Food Testing & Environmental Analysis Application Compendium. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Environmental Analysis. Available at: [Link]

- Google Patents. (n.d.). US2579580A - Cyanoethylation.

-

ASTM International. (2001). Standard Test Method for - Analysis of Acrylonitrile by Gas Chromatography1. Available at: [Link]

-

Separation Science. (n.d.). GC and GC-MS applications for the environmental and food industries. Available at: [Link]

-

Sci-Hub. (1954). Acrylonitrile in organic syntheses. Part I. Synthesis of 3a : 4 : 5 : 6-tetrahydroperinaphthane-3a-carboxylic acid. Available at: [Link]

-

Grokipedia. (n.d.). Cyanoethylation. Available at: [Link]

-

Let's Talk Science. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). Available at: [Link]

-

LCGC International. (2012). Application Notes: Industrial. Available at: [Link]

-

C&EN. (n.d.). C&EN App Note | Analysis Methods for Cosmetic and Personal Care Applications. Available at: [Link]

Sources

- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. hpst.cz [hpst.cz]

- 4. m.youtube.com [m.youtube.com]

- 5. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]

- 6. mdpi.com [mdpi.com]

- 7. nano-lab.com.tr [nano-lab.com.tr]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. gcms.cz [gcms.cz]

- 11. Cyclohexanecarbonitrile [webbook.nist.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Cyclohexylpropanenitrile

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of 3-Cyclohexylpropanenitrile using preparative High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and professionals in drug development who require high-purity samples of this compound. This document elucidates the rationale behind the selection of chromatographic conditions, including the choice of stationary and mobile phases, and provides a step-by-step protocol for efficient purification.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. The purity of such intermediates is paramount to ensure the desired reaction outcomes and the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of synthetic compounds, offering high resolution and efficiency.[1][2] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound.

The selection of RP-HPLC is predicated on the non-polar nature of this compound, which is inferred from its chemical structure comprising a cyclohexyl ring and a propyl nitrile chain. In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase.[1][3][4] Less polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus will be retained longer, allowing for effective separation from more polar impurities.

Understanding the Analyte: this compound

A thorough understanding of the physicochemical properties of the target molecule is the first step in developing a successful HPLC method.[1]

-

Structure:

-

Molecular Formula: C₉H₁₅N

-

Molecular Weight: 137.22 g/mol

-

Key Structural Features: A non-polar cyclohexyl group and a moderately polar nitrile group.

-

-

Solubility: Based on its presumed non-polar nature, this compound is expected to be soluble in common organic solvents used in HPLC, such as acetonitrile and methanol, and have limited solubility in water. Acetonitrile and water are miscible in all proportions and are frequently used as mobile phases in reversed-phase chromatography.[7]

-

UV Absorbance: Aliphatic nitriles, lacking significant chromophores, typically do not exhibit strong UV absorbance at wavelengths above 200 nm.[8] This presents a challenge for detection. Therefore, a low UV wavelength, in the range of 200-210 nm, is recommended for monitoring the elution of this compound. It is important to use high-purity solvents to minimize baseline noise at these low wavelengths.

HPLC Method Development and Rationale

The goal of this method is to achieve baseline separation of this compound from potential impurities. These impurities may include unreacted starting materials, by-products from side reactions (such as isomers or oligomers), and degradation products.

Choice of Stationary Phase

A C18 (octadecylsilane) stationary phase is selected for this application. C18 columns are widely used in reversed-phase HPLC due to their high hydrophobicity and retention of non-polar compounds.[1] This strong retention is ideal for separating this compound from potentially more polar impurities.

Choice of Mobile Phase

A binary mobile phase system consisting of water and acetonitrile is chosen. Acetonitrile is a common organic modifier in RP-HPLC and is favored for its low viscosity and UV transparency at low wavelengths.[3] The mobile phase composition will be varied in a gradient elution to ensure efficient separation and reasonable run times.

A gradient elution, where the concentration of the organic solvent is increased over time, is employed. This is particularly useful for separating compounds with a range of polarities and for eluting strongly retained compounds like this compound in a reasonable timeframe with good peak shape.

Experimental Protocol

Materials and Equipment

-

Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.

-

Fraction collector.

-

C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

HPLC-grade acetonitrile.

-

Ultrapure water (18.2 MΩ·cm).

-

Crude this compound sample.

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane).

-

Glass vials for sample preparation and fraction collection.

Sample Preparation

-

Dissolve the crude this compound sample in a minimal amount of acetonitrile to create a concentrated stock solution (e.g., 50-100 mg/mL).

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Operating Conditions

The following table summarizes the optimized HPLC parameters for the purification of this compound.

| Parameter | Value |

| Column | C18, 250 x 21.2 mm, 5 µm |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 20.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 1-5 mL (depending on concentration and column loading capacity) |

Purification Procedure

-